![molecular formula C23H19ClN6O3 B2744923 N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207052-98-9](/img/no-structure.png)
N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN6O3 and its molecular weight is 462.89. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Transformations
Research into similar compounds often focuses on their synthesis and structural transformations. For example, studies on the synthesis of β-lactams and their transformation under base-catalyzed conditions explore the structural prerequisites for ring transformations, which are relevant for designing compounds with desired biological activities (Sápi et al., 1997).
Heterocyclic Compound Synthesis
The development of novel heterocycles, such as those incorporating thiadiazole moieties, for insecticidal applications illustrates the process of synthesizing complex organic molecules for specific biological targets (Fadda et al., 2017).
Antimicrobial and Antifungal Activity
Compounds with pyrazole and triazole derivatives are studied for their antimicrobial and antifungal activities, indicating the potential for such compounds to contribute to new treatments for bacterial and fungal infections (Hassan, 2013).
Anticancer and Antimicrobial Activities
The synthesis of antipyrine-based heterocycles and their evaluation for anticancer and antimicrobial activities highlight the ongoing search for new therapeutics in these critical areas of medicine (Riyadh et al., 2013).
Pharmacological Potential
The exploration of pyrazole and 1,2,4-triazole derivatives underlines the significance of chemical modification in realizing pharmacological potential, with studies often aiming to discover compounds that interact with biological targets to produce specific therapeutic effects (Fedotov et al., 2022).
Eigenschaften
CAS-Nummer |
1207052-98-9 |
|---|---|
Produktname |
N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide |
Molekularformel |
C23H19ClN6O3 |
Molekulargewicht |
462.89 |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C23H19ClN6O3/c1-33-17-8-6-15(7-9-17)19-12-20-22-27-30(23(32)28(22)10-11-29(20)26-19)14-21(31)25-13-16-4-2-3-5-18(16)24/h2-12H,13-14H2,1H3,(H,25,31) |
InChI-Schlüssel |
RZDWPATVJLLHDK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NCC5=CC=CC=C5Cl)C3=C2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



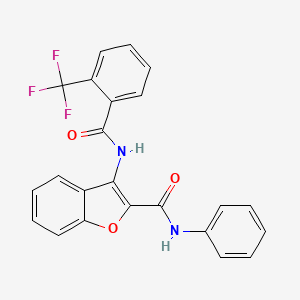
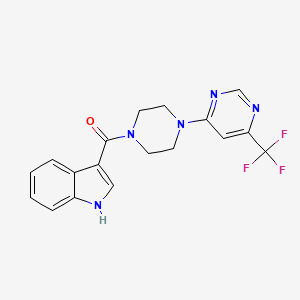
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2744844.png)

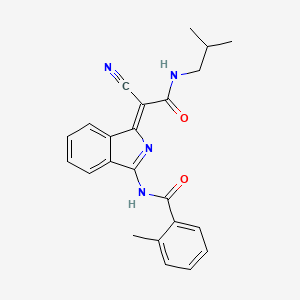
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2744847.png)
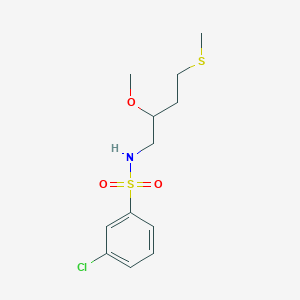
![7-[(4-methylpiperazino)sulfonyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2744849.png)
![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2744853.png)
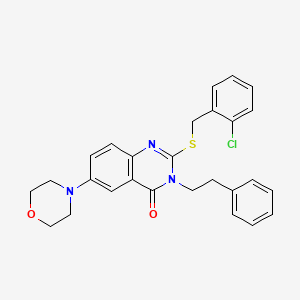
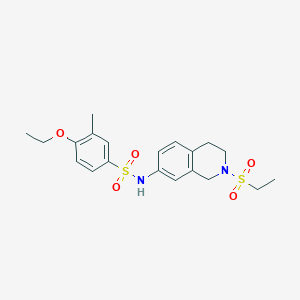
![3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2744858.png)

![dimethyl 2-[5-(1H-pyrrol-1-yl)-2-pyridinyl]malonate](/img/structure/B2744863.png)